
2-(2-bromo-4-tert-butylphenoxy)-N-(2-furanylmethyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-bromo-4-tert-butylphenoxy)-N-(2-furanylmethyl)acetamide is an alkylbenzene.
Wissenschaftliche Forschungsanwendungen
Synthesis and Pharmacological Assessment
Research by Rani et al. (2016) indicates the potential of derivatives of 2-phenoxy-N-(1-phenylethyl)acetamide, a related compound, as cytotoxic, anti-inflammatory, analgesic, and antipyretic agents. They synthesized these derivatives, which included bromo and tert-butyl groups, and found some of them to have activities comparable to standard drugs.
Antimicrobial Profile of Derivatives
The study by Fuloria et al. (2014) describes the synthesis of 2-(4-bromo-3-methyl phenoxy)acetamide derivatives and their subsequent evaluation for antibacterial and antifungal activities. The results highlighted the potential antimicrobial properties of these derivatives.
Chemoselective Acetylation in Drug Synthesis
Magadum & Yadav (2018) studied the chemoselective monoacetylation of amino groups leading to N-(2-hydroxyphenyl)acetamide, an intermediate in the synthesis of antimalarial drugs. This process involved the use of different acyl donors and was part of a larger effort to develop more efficient synthetic pathways for drug development.
Stereocontrolled Alkylation in Chemical Synthesis
The work of Stoikov et al. (2011) investigated the stereocontrolled alkylation of 1,2-disubstituted acetamide derivatives. Their research contributes to understanding the complex reactions involved in the synthesis of structurally diverse chemical compounds.
Hydrogen Bond Studies in Molecular Structure
Research by Romero & Angela Margarita (2008) focused on the hydrogen bond formation in substituted N-(2-hydroxyphenyl)acetamides. Their findings are significant for understanding molecular interactions and stability, which are crucial in drug design and material science.
Eigenschaften
Molekularformel |
C17H20BrNO3 |
|---|---|
Molekulargewicht |
366.2 g/mol |
IUPAC-Name |
2-(2-bromo-4-tert-butylphenoxy)-N-(furan-2-ylmethyl)acetamide |
InChI |
InChI=1S/C17H20BrNO3/c1-17(2,3)12-6-7-15(14(18)9-12)22-11-16(20)19-10-13-5-4-8-21-13/h4-9H,10-11H2,1-3H3,(H,19,20) |
InChI-Schlüssel |
QMEFGYCOGPJKNT-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C1=CC(=C(C=C1)OCC(=O)NCC2=CC=CO2)Br |
Kanonische SMILES |
CC(C)(C)C1=CC(=C(C=C1)OCC(=O)NCC2=CC=CO2)Br |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



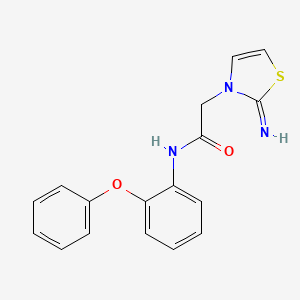
![2,7-Dimethylimidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B1223245.png)
![4-[[4-(3-Methylanilino)-3,5-dinitrophenyl]-oxomethyl]-1,3-dihydroquinoxalin-2-one](/img/structure/B1223250.png)
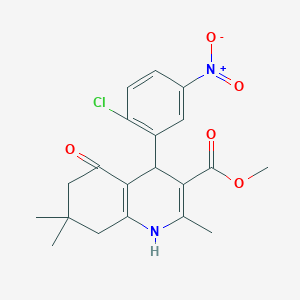
![N-(1,3-benzodioxol-5-yl)-2-[[4-(4-methoxyphenyl)-6-(trifluoromethyl)-2-pyrimidinyl]thio]acetamide](/img/structure/B1223253.png)
![3-Chloro-4-[2-(3,4-dimethoxyphenyl)ethylamino]-1-(2-phenylethyl)pyrrole-2,5-dione](/img/structure/B1223254.png)
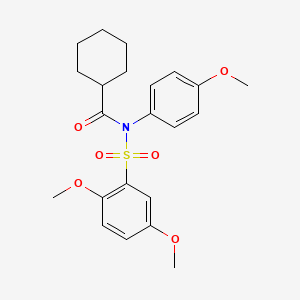
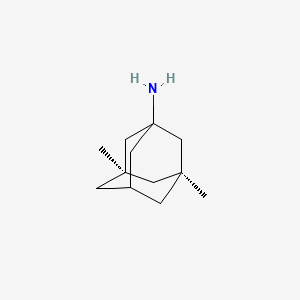
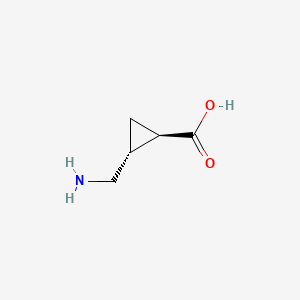
![3-methyl-N-[oxo-[(2,4,6-trimethyl-3-pyridinyl)amino]methyl]benzamide](/img/structure/B1223265.png)
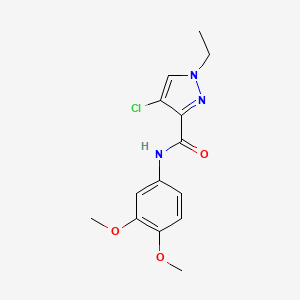
![5-[(4-Methyl-1-piperidinyl)methyl]-1-[4-(1-pyrrolyl)-1,2,5-oxadiazol-3-yl]-4-triazolecarboxylic acid ethyl ester](/img/structure/B1223267.png)
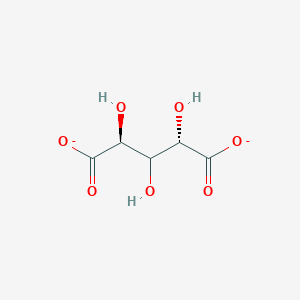
![[(3S,3aR,4R,8aS)-3-hydroxy-6,8a-dimethyl-3-propan-2-yl-1,2,3a,4,5,8-hexahydroazulen-4-yl] 4-hydroxybenzoate](/img/structure/B1223269.png)